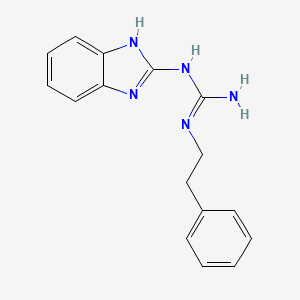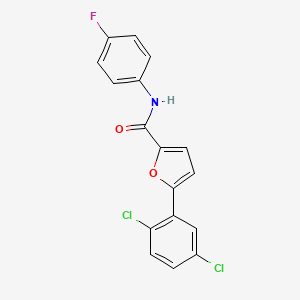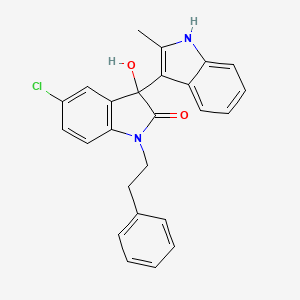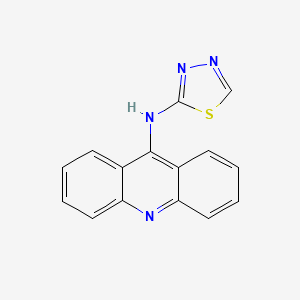
4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid
説明
4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid, commonly known as BPFA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. BPFA has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
作用機序
BPFA is a competitive inhibitor of 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid, which is a key regulator of insulin signaling. 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. BPFA binds to the catalytic site of 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid and prevents its activity, leading to increased insulin sensitivity and improved glucose homeostasis.
Biochemical and Physiological Effects
BPFA has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also has anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. BPFA has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
BPFA is a potent and selective inhibitor of 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid, making it a valuable tool for studying the role of 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid in insulin signaling and glucose homeostasis. It is readily available and can be synthesized on a large scale, making it suitable for use in in vitro and in vivo experiments. However, BPFA has limitations in terms of its specificity, as it may inhibit other phosphatases at high concentrations. Careful dose-response studies are required to ensure that the observed effects are due to 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid inhibition.
将来の方向性
Further research is needed to fully elucidate the potential therapeutic applications of BPFA. Clinical trials are needed to determine its safety and efficacy in humans, and to investigate its potential applications in the treatment of type 2 diabetes and other metabolic disorders. Further studies are also needed to investigate the potential anti-inflammatory effects of BPFA and its applications in the treatment of inflammatory diseases. The development of more selective 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid inhibitors may also be of interest, to overcome the potential limitations of BPFA in terms of specificity.
科学的研究の応用
BPFA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 4-(4-biphenylyl)-2-(2-furoylamino)-3-thiophenecarboxylic acid is a negative regulator of insulin signaling, and its inhibition by BPFA leads to increased insulin sensitivity and improved glucose homeostasis. BPFA has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(furan-2-carbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S/c24-20(18-7-4-12-27-18)23-21-19(22(25)26)17(13-28-21)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNBNVZCPJWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3C(=O)O)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Biphenyl-4-yl)-2-[(furan-2-ylcarbonyl)amino]thiophene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-1,3-benzodioxol-5-yl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4080760.png)

![2,4-dichloro-N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)benzamide](/img/structure/B4080772.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080780.png)


![2-(3-chlorophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080802.png)
![3,4-dimethoxy-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4080809.png)
![N-(2-cyanophenyl)-2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4080810.png)
![6-amino-3-tert-butyl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080814.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4080823.png)
![N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B4080824.png)